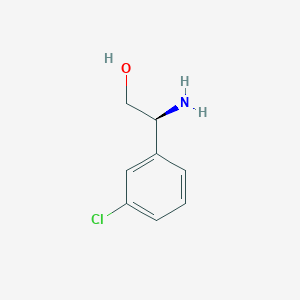

(S)-2-amino-2-(3-chlorophenyl)ethanol

Overview

Description

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a 3-chlorophenyl group. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (S)-2-amino-2-(3-chlorophenyl)ethanol may also affect a range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (S)-2-amino-2-(3-chlorophenyl)ethanol are largely determined by its functional groups. The amino group can act as a nucleophile in reactions, while the hydroxyl group can participate in hydrogen bonding . This compound may interact with enzymes such as alcohol dehydrogenases, which are known to catalyze the interconversion between alcohols and aldehydes or ketones .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that compounds with similar structures can influence cell function. For instance, some compounds can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that similar compounds can exhibit dosage-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could be involved in various metabolic pathways, interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using chiral catalysts or biocatalysts. For instance, Hanson et al. investigated the use of microorganisms such as Hansenula polymorpha and Rhodococcus globerulus for the asymmetric reduction, achieving high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical catalysts in large-scale reactors. The process may include steps such as the preparation of the ketone precursor, followed by its reduction under controlled conditions to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

(S)-2-amino-2-(3-chlorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

®-2-amino-2-(3-chlorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

2-amino-2-phenylethanol: A similar compound without the chlorine substituent, used in various chemical and biological studies.

2-amino-2-(4-chlorophenyl)ethanol: A positional isomer with the chlorine atom at the 4-position instead of the 3-position.

Uniqueness

(S)-2-amino-2-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of the chlorine substituent at the 3-position. This combination of features makes it valuable for studying stereochemical effects and for use in the synthesis of chiral molecules with potential biological activities.

Biological Activity

(S)-2-amino-2-(3-chlorophenyl)ethanol, also known as (S)-3-chlorophenylglycinol, is a chiral amino alcohol that has garnered attention for its potential pharmacological applications. This compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a chlorophenyl moiety, which may influence its biological interactions and therapeutic effects.

Chemical Structure and Properties

- Chemical Formula : CHClN\O

- Molecular Weight : 185.63 g/mol

- Appearance : White crystalline solid, soluble in water.

The presence of the chlorine atom in the phenyl ring is significant as it can affect the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realm of pharmacology. Its structure suggests possible interactions with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and cognitive functions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been suggested that compounds with similar structures can influence:

- Serotonin Receptors : Potential modulation of serotonin pathways could have implications for treating mood disorders.

- Neurotransmitter Interactions : The compound may interact with various receptors and enzymes, influencing neuropharmacological targets.

Pharmacological Studies

- Neuropharmacological Effects : Studies have shown that this compound may exhibit antidepressant-like effects in animal models. This is supported by behavioral assays that indicate changes in locomotion and anxiety-related behaviors following administration of the compound.

- Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, when tested against liver carcinoma cell lines (HEPG2), it demonstrated moderate cytotoxicity with an IC value indicating effective concentration levels for reducing cell viability .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-2-amino-1-(4-chlorophenyl)ethanol | Para-substitution on the phenyl ring | Different receptor selectivity |

| 3-Chloroaniline | Aniline derivative | Lacks hydroxyl group affecting solubility |

| 2-Amino-1-butanol | Simpler amino alcohol | Different chain length affects biological activity |

| (R)-(+)-2-amino-1-butanol | Enantiomer of butanol derivative | Varies in stereochemistry influencing activity |

This table illustrates how structural variations among related compounds can lead to differences in biological activity and receptor interactions.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods that maintain its chiral integrity. Research applications include:

- Drug Development : Due to its potential neuropharmacological effects, it is being investigated as a candidate for developing treatments for psychiatric disorders.

- Molecular Docking Studies : Computational methods are employed to predict binding affinities to various receptors, providing insights into its pharmacodynamic properties.

Properties

IUPAC Name |

(2S)-2-amino-2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXHAXFWWGYXQW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294947 | |

| Record name | (βS)-β-Amino-3-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663611-73-2 | |

| Record name | (βS)-β-Amino-3-chlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663611-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.